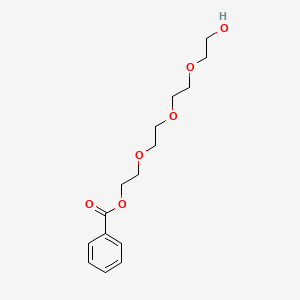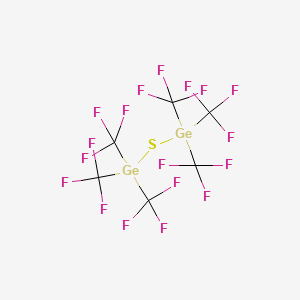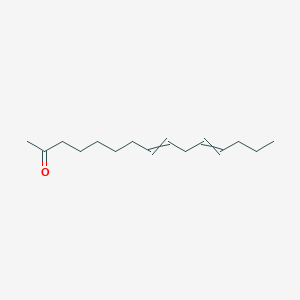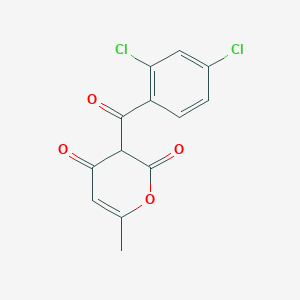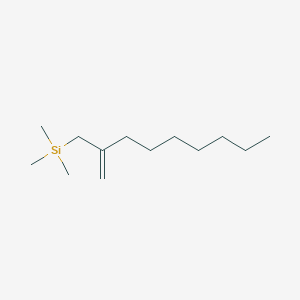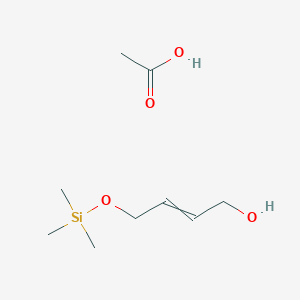![molecular formula C13H21O4PS B14294912 Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate CAS No. 114071-34-0](/img/structure/B14294912.png)
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-methoxyphenyl and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . These reactions typically require the use of catalysts or specific reaction conditions to improve yields and minimize reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines, alcohols), and acids or bases for hydrolysis . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phosphonates, and phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism by which diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(4-methoxyphenyl)(methylsulfanyl)methyl]phosphonate
- Diethyl [(2-methoxyphenyl)(ethylsulfanyl)methyl]phosphonate
- Diethyl [(2-methoxyphenyl)(methylsulfinyl)methyl]phosphonate
Uniqueness
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate is unique due to the presence of both a methoxyphenyl and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds . The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
114071-34-0 |
|---|---|
Molekularformel |
C13H21O4PS |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1-[diethoxyphosphoryl(methylsulfanyl)methyl]-2-methoxybenzene |
InChI |
InChI=1S/C13H21O4PS/c1-5-16-18(14,17-6-2)13(19-4)11-9-7-8-10-12(11)15-3/h7-10,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
YTJNGXJBDFGMQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1OC)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphanium bromide](/img/structure/B14294841.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
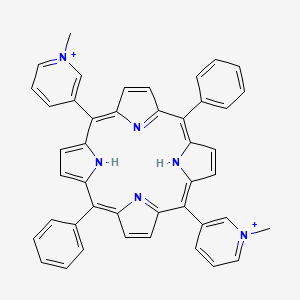
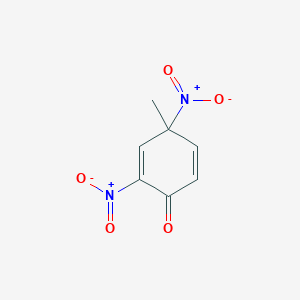
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
